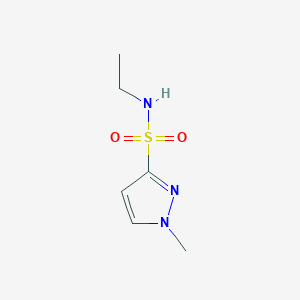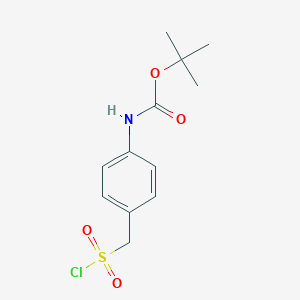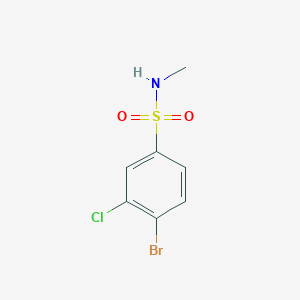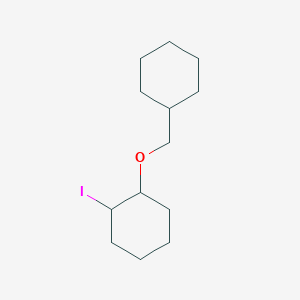
1-(Cyclohexylmethoxy)-2-iodocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethoxy)-2-iodocyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexylmethoxy group and an iodine atom attached to a cyclohexane ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethoxy)-2-iodocyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate cyclohexylmethoxy iodide, which then undergoes intramolecular cyclization to yield the desired product.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclohexylmethoxyboronic acid derivative is reacted with an iodo-cyclohexane derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethoxy)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom and form cyclohexylmethoxycyclohexane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of cyclohexylmethoxy derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of cyclohexylmethoxy ketones or aldehydes.
Reduction: Formation of cyclohexylmethoxycyclohexane.
Scientific Research Applications
1-(Cyclohexylmethoxy)-2-iodocyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethoxy)-2-iodocyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The presence of the iodine atom and the cyclohexylmethoxy group allows for selective reactivity and interaction with other molecules, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethoxycyclohexane: Lacks the iodine atom, resulting in different reactivity and chemical properties.
2-Iodocyclohexanol: Contains a hydroxyl group instead of the cyclohexylmethoxy group, leading to different chemical behavior.
Cyclohexylmethoxybenzene: Contains a benzene ring instead of a cyclohexane ring, resulting in different aromatic properties.
Uniqueness
1-(Cyclohexylmethoxy)-2-iodocyclohexane is unique due to the presence of both the cyclohexylmethoxy group and the iodine atom on the cyclohexane ring. This combination imparts specific reactivity and chemical properties that are not observed in similar compounds. The iodine atom provides a site for nucleophilic substitution, while the cyclohexylmethoxy group offers steric and electronic effects that influence the compound’s behavior in various chemical reactions.
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
1-(cyclohexylmethoxy)-2-iodocyclohexane |
InChI |
InChI=1S/C13H23IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h11-13H,1-10H2 |
InChI Key |
XQFGPYSCJXEGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2CCCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


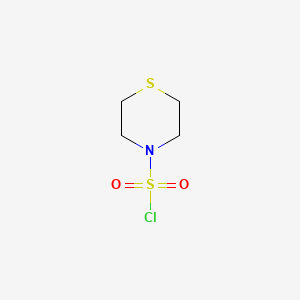

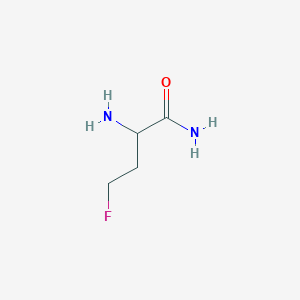
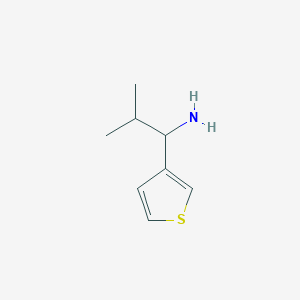
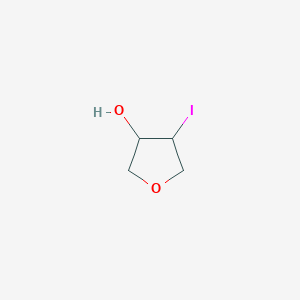
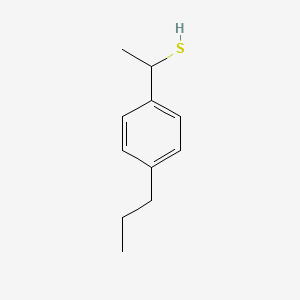
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13310905.png)
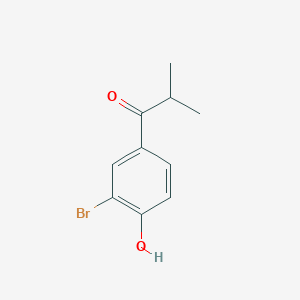
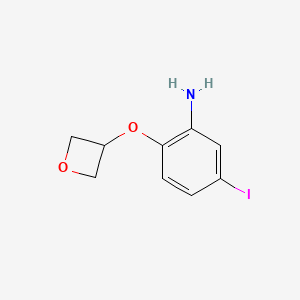
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13310909.png)
